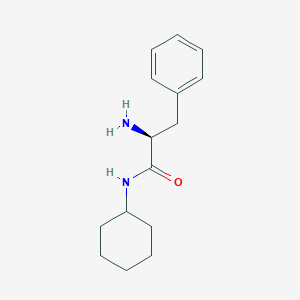

L-Phenylalanine-cyclohexylamide

Übersicht

Beschreibung

L-Phenylalanine-cyclohexylamide, also known as this compound, is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

- BCMA is expressed on the surface of malignant plasma cells in multiple myeloma (MM) and plays a crucial role in their survival and proliferation .

- This activation triggers cytotoxic effects against MM cells, including cytokine release and direct cell killing .

Target of Action

Mode of Action

Biochemical Pathways

Biologische Aktivität

L-Phenylalanine-cyclohexylamide is a derivative of the amino acid L-phenylalanine, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of L-Phenylalanine

L-Phenylalanine is an essential amino acid that serves as a precursor to several important neurotransmitters, including dopamine and norepinephrine. It is involved in protein synthesis and has been studied for its role in various physiological processes, including appetite regulation and vascular function . The cyclohexylamide modification introduces unique properties that may enhance its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Neurotransmitter Synthesis : Like L-phenylalanine, the cyclohexylamide derivative may influence the synthesis of catecholamines, potentially affecting mood and cognitive functions.

- Calcium Channel Modulation : Studies indicate that phenylalanine derivatives can act on calcium channels, which are crucial for neurotransmitter release and neuronal excitability .

- Antimicrobial Activity : Research has shown that modifications to phenylalanine can enhance the antimicrobial properties of peptides, indicating potential applications in infection control .

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

- Appetite Regulation : L-phenylalanine has been shown to suppress appetite and increase energy expenditure in animal models. This effect is mediated through the modulation of gut hormones such as GLP-1 and PYY .

- Vascular Function : Administering L-phenylalanine has been linked to improved vascular function by increasing levels of tetrahydrobiopterin (BH4) and nitric oxide (NO), which are crucial for endothelial health .

- Antimicrobial Properties : The introduction of phenylalanine into antimicrobial peptides has demonstrated selective activity against Gram-positive bacteria, suggesting potential therapeutic uses in combating bacterial infections .

Case Studies

Several case studies highlight the practical implications of this compound:

- Case Study on Vascular Function :

- Case Study on Appetite Suppression :

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Enzyme Engineering

L-Phenylalanine-cyclohexylamide has been utilized in enzyme engineering, particularly for the development of biocatalysts that facilitate the synthesis of chiral amines. The compound serves as a substrate or intermediate in reactions catalyzed by transaminases, which are crucial for producing pharmaceutical compounds. For instance, studies have reported enhanced activity of engineered amine transaminases when using L-phenylalanine derivatives as substrates, leading to improved synthesis rates of chiral intermediates used in drugs such as Linagliptin and Cinacalcet .

Cancer Research

Recent investigations have demonstrated that L-phenylalanine can influence cellular responses to environmental stressors, such as boron exposure in cancer cell lines. The pre-treatment with L-phenylalanine showed significant effects on cell viability and boron concentration within cells, indicating its potential role in cancer therapeutics . This suggests that derivatives like this compound could be explored for enhancing drug efficacy or mitigating side effects.

Neuropharmacology

L-Phenylalanine is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its derivatives may exhibit neuroprotective effects or enhance cognitive functions. Research has indicated that compounds derived from L-phenylalanine can modulate neurotransmitter levels, potentially aiding in conditions like depression or ADHD . This opens avenues for developing novel pharmacological agents based on this compound.

Pain Management

There is emerging evidence that L-phenylalanine derivatives can influence pain pathways. They may act as modulators in pain perception through their interaction with opioid receptors or by influencing inflammatory pathways. Further research into this compound could elucidate its potential as an analgesic agent .

Polymer Chemistry

This compound can participate in polymerization reactions, leading to the formation of novel polypeptides or polyamides with tailored properties for specific applications. The ability to form stable amide bonds makes it a candidate for creating biocompatible materials suitable for drug delivery systems or tissue engineering .

Surface Modification

In materials science, derivatives of L-phenylalanine are being explored for surface modifications to enhance biocompatibility and reduce protein adsorption on medical devices. This application is critical in developing implants that minimize rejection by the body and promote integration with biological tissues .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-cyclohexyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVNXGMRQPTHV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350936 | |

| Record name | L-Phenylalanine-cyclohexylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17186-53-7 | |

| Record name | L-Phenylalanine-cyclohexylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of L-Phenylalanine-cyclohexylamide in peptide chemistry?

A1: this compound functions as a chiral auxiliary in peptide synthesis. [, , ] This means it can be temporarily incorporated into a molecule to control the stereochemistry of a reaction, specifically aiding in the synthesis of optically pure α,α-disubstituted (R)- and (S)-amino acids. This is particularly useful for creating enantiomerically pure amino acids like (R)- and (S)-2-methyl-phenylalanine, (R)- and (S)-2-methyl-2-phenylglycine, and (R)- and (S)-2-methylvaline. []

Q2: How was the absolute configuration of the synthesized amino acids determined in the research?

A2: Researchers utilized X-ray crystallography to determine the absolute configuration of the synthesized amino acids. [, ] By crystallizing the diastereomeric peptides containing the target amino acids and this compound, they obtained detailed structural information. Analysis of these crystal structures, specifically those of peptides like 6b, 6c, and 7a, allowed for the unambiguous assignment of absolute configuration (R or S) to each synthesized amino acid. []

Q3: Beyond its role in stereochemical control, does this compound influence peptide conformation?

A3: Yes, studies indicate that this compound can influence the conformation of the resulting peptides. [, ] For instance, crystal structures revealed that peptides incorporating this compound adopted specific conformations, including β-turn geometries of type II′ and I, as observed in peptides 6b and 7a, respectively. [] Conversely, peptide 6c exhibited an extended conformation. [] These findings suggest that the presence and nature of the amino acid side chains in conjunction with this compound can influence the overall structural preferences of the resulting peptides.

Q4: Are there any specific advantages of using this compound compared to other chiral auxiliaries?

A4: this compound stands out due to its simplicity, cost-effectiveness, and effectiveness as a chiral auxiliary. [] Compared to more complex and expensive alternatives, this readily available compound offers a practical advantage for researchers, making it a preferred choice for synthesizing optically pure α,α-disubstituted amino acids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.